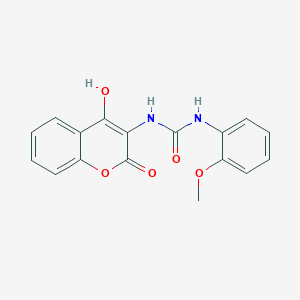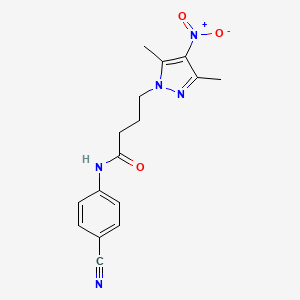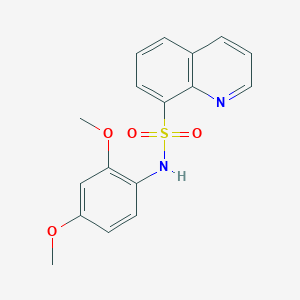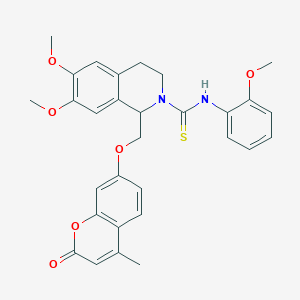![molecular formula C18H16ClN5O B11439440 N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11439440.png)
N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including potential anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Triazole Ring: The quinoxaline intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Substitution Reactions: The final compound is obtained by introducing the 3-chloro-4-methoxyphenyl and 1-ethyl groups through nucleophilic substitution reactions
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method also minimizes the use of hazardous solvents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use halogenated aromatics and nitrogen anion intermediates.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines with different pharmacological properties .
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit A2B receptors.
Medicine: Explored for its antimicrobial and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves the inhibition of A2B receptors, which are associated with various pathophysiological conditions such as tumors and ischemia. The compound binds to the A2B receptor, blocking its activation and subsequently inhibiting the downstream signaling pathways involved in cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit A2B receptors with high affinity makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C18H16ClN5O |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H16ClN5O/c1-3-16-22-23-18-17(20-11-8-9-15(25-2)12(19)10-11)21-13-6-4-5-7-14(13)24(16)18/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
DYHMMBMHVTVLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11439366.png)
![6-chloro-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439372.png)
![1-(2-chloro-4-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11439376.png)
![Octyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11439381.png)
![N-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11439391.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2,2-dimethylpropanamide](/img/structure/B11439399.png)

![4-{5-[(2-Ethyl-6-methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11439409.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11439424.png)
![9-(2,4-dimethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11439446.png)
![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11439452.png)
